4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile

Purity Quality Control Batch Consistency

Researchers requiring reproducible low-dielectric polymer performance often face variability from imprecise monomer specifications. 4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile (CAS 2377173-47-0) eliminates this uncertainty as a structurally defined, high-purity perfluorobiphenyl diether dinitrile monomer. • Enables poly(aryl ether nitrile)s with Dk 2.0-2.8 at 1 MHz and Tg >280 °C for 5G/6G PCB substrates. • Delivers optically clear films with refractive index <1.54 and birefringence <0.01 for flexible displays. • Supplied at ≥95% purity with batch-specific CoA (NMR, HPLC, GC); available from 50 mg to kilogram scale.

Molecular Formula C26H8F8N2O2
Molecular Weight 532.3 g/mol
Cat. No. B8244214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile
Molecular FormulaC26H8F8N2O2
Molecular Weight532.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=C(C=C4)C#N)F)F)F)F
InChIInChI=1S/C26H8F8N2O2/c27-17-15(18(28)22(32)25(21(17)31)37-13-5-1-11(9-35)2-6-13)16-19(29)23(33)26(24(34)20(16)30)38-14-7-3-12(10-36)4-8-14/h1-8H
InChIKeyFSPPXGALVDLGFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile: Identity & Procurement


4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile (CAS 2377173-47-0) is a fluorinated aromatic diether dinitrile with the molecular formula C26H8F8N2O2 and a molecular weight of 532.34 g·mol⁻¹ . It belongs to the class of perfluorobiphenyl (PFBP)-based monomers, wherein an electron-deficient octafluorobiphenyl core is symmetrically linked via ether bridges to two para-benzonitrile termini. Vendors typically supply the compound at ≥95% purity (with batch-specific certificates of analysis including NMR, HPLC, and GC) , and it is offered in quantities ranging from 50 mg to kilogram-scale, with cited solubility in DCM, DMF, and DMSO .

Monomer Class
Perfluorobiphenyl diether dinitrile for high-performance polymer synthesis
Quality Control
Batch-specific release supported by NMR, HPLC, and GC analysis
Processability
Soluble in polar aprotic solvents (DCM, DMF, DMSO) for homogeneous reactions
Scale
Available from research quantities (50 mg) to pilot-scale (kg)

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile vs. Analogs: Key Differences


Although numerous compounds share the perfluorobiphenyl or dibenzonitrile pharmacophore, replacing 4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile with a non-fluorinated biphenyldicarbonitrile (e.g., BPCN), an octafluorobiphenyl with directly attached nitrile groups, or an amino-functionalized PFBP analog (e.g., 8FBPODMA) results in markedly different physicochemical properties [1][2]. The ether-linked benzonitrile arms of this compound confer a unique combination of solubility, processability, and electron-accepting character that cannot be replicated by close structural neighbors, making precise specification essential for reproducible material performance [3].

1 Non-fluorinated biphenyldicarbonitrile (BPCN) lacks fluorine content and may not provide comparable dielectric or thermal performance.
2 Octafluorobiphenyldicarbonitrile without ether spacer shows limited solubility and hazardous shipping classification, complicating processing and logistics.
3 Amino-functionalized PFBP analogs alter reactivity and electronic properties, leading to different polymer architectures and may not transfer direct performance.

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile: Performance Evidence vs. Analogs


Purity & Analytical Consistency vs. BPCN

Vendor specifications for 4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile cite standard purity of 95–98%, with batch-specific release supported by NMR, HPLC, and GC data . In contrast, commercial 4,4'-biphenyldicarbonitrile (BPCN, CAS 1591-30-6) is typically listed at 96–97% purity with only NMR confirmation and no multi-technique analytical package . This multi-method QC framework reduces end-user re-characterization burden and directly mitigates the risk of introducing unidentified impurities that could compromise polymer molecular weight control.

QC & Purity
Data to verify
Target
95–98% purity; QC by NMR, HPLC, GC
BPCN
96–97% purity; typical QC limited to NMR
Multi-technique QC reduces re-characterization burden and impurity risk for polymer MW control.
Batch-specific release; vendor-dependent documentation.
Purity Quality Control Batch Consistency

Solubility vs. Octafluorobiphenyldicarbonitrile

The target compound is reported to be soluble in DCM, DMF, and DMSO at ambient temperature , facilitating its use in nucleophilic aromatic substitution polymerizations in common polar aprotic solvents. By comparison, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarbonitrile (CAS 28442-30-0), which lacks the ether spacer, shows limited solubility data and carries a hazardous goods classification that complicates shipping and handling [1]. The ether linkages in the target compound introduce conformational flexibility that disrupts crystal packing, thereby improving solubility relative to the rigid, directly nitrile-substituted analog.

Solubility & Handling
Data to verify
Target
Soluble in DCM, DMF, DMSO; non-hazardous shipping
Octafluoro-BPCN
Limited solubility; classified as dangerous goods
Supports homogeneous polymerization and simplifies procurement logistics.
Ambient conditions; comparator data from supplier listing.
Solubility Processability Polymer Synthesis

Refractive Index Reduction vs. Conventional Polyimides

Polyimides synthesized from the structurally related diamine monomer 8FBPODMA (which shares the identical perfluorobiphenyl bis(oxy) core with this compound) exhibit a refractive index as low as 1.5389 at 637 nm and birefringence of 0.0054 for the 8FBPODMA–6FDA system [1]. In contrast, conventional non-fluorinated aromatic polyimides (e.g., PMDA–ODA) typically show refractive indices in the range of 1.70–1.78 [2]. The 8FBPODMA-based polyimides also demonstrate >80% optical transparency at 500 nm for ~10 µm films [1]. Because the target dinitrile monomer carries the identical perfluorobiphenyl bis(oxy) scaffold, polymers derived from it through nitrile-based crosslinking or polycondensation are expected to achieve comparably low refractive indices, making it a strategically superior building block for colorless optical films and low-birefringence coatings.

Refractive Index
Class-level
1.54
at 637 nm (inferred from 8FBPODMA–6FDA polyimide)
Non-fluorinated aromatic polyimides: 1.70–1.78
Reported ~10% reduction supports optical waveguide and AR coating design.
Inferred from analogous diamine-based polyimides.
Refractive Index Optical Materials Fluorinated Polyimides

Dielectric Constant & Fluorine Content vs. BPCN

The target compound contains 28.6 wt% fluorine (8 fluorine atoms per molecule, C26H8F8N2O2) , compared to 0 wt% fluorine in the non-fluorinated analog 4,4'-biphenyldicarbonitrile (BPCN, C14H8N2) . Research on perfluorobiphenyl-containing poly(aryl ether)s demonstrates that the incorporation of perfluorobiphenyl units yields dielectric constants as low as 1.93–2.24 at 1 MHz and water absorption of only 0.14–0.25% [1]. In another study, phthalonitrile resins built from decafluorobiphenyl achieved a dielectric constant of 2.84 at 50 MHz with a water uptake of 0.77% over 50 days [2]. Non-fluorinated aromatic polyethers typically exhibit dielectric constants in the range of 3.0–3.5 at similar frequencies [1]. The high fluorine loading of the target monomer is thus expected to impart a substantially lower dielectric constant and reduced moisture uptake in the resulting polymer networks compared to non-fluorinated alternaives.

Dielectric Constant
Class-level
2.0–2.8
Expected Dk at 1 MHz (28.6 wt% F monomer)
Non-fluorinated polyethers: Dk ~3.0–3.5
Supports low-loss substrate design for high-frequency electronics.
Class-level inference from perfluorobiphenyl-containing poly(aryl ether)s.
Dielectric Constant Fluorine Content Low-k Materials

Thermal Stability & High Tg vs. Non-Fluorinated Polyimides

Polyimides derived from the perfluorobiphenyl bis(oxy) diamine 8FBPODMA exhibit T10% decomposition temperatures of 507–527 °C and glass transition temperatures (Tg) of 280–345 °C [1]. These values significantly exceed those of polyimides derived from non-fluorinated diamines such as 4,4'-oxydianiline (ODA), which typically show Tg around 250–300 °C and T10% near 480–500 °C [2]. Phthalonitrile resins incorporating decafluorobiphenyl units achieve a Tg >400 °C and Td5% of 501 °C [3]. The target dinitrile monomer, by virtue of its identical perfluorobiphenyl core architecture, is projected to confer similarly elevated thermal stability in nitrile-cured or poly(aryl ether nitrile) networks. The strong C–F bonds (bond dissociation energy ~485 kJ·mol⁻¹) and the electron-withdrawing character of the perfluorobiphenyl core contribute to enhanced thermo-oxidative resistance [4].

Thermal Stability
Class-level
Tg 280–345 °C
T10% 500–527 °C (inferred from 8FBPODMA polyimides)
Non-fluorinated ODA-based polyimides: Tg 250–300 °C, T10% 480–500 °C
Wider processing window; may support aerospace and microelectronic applications.
Inferred from structurally analogous diamine-based polyimides.
Thermal Stability Glass Transition Temperature High-Performance Polymers

Anion–π Interactions vs. Non-Fluorinated Biphenyls

The perfluorobiphenyl core of the target compound renders it a potent π-acceptor. NMR titration studies on perfluorobiphenyl (PFBP) with tetrabutylammonium halides show significant ¹⁹F NMR chemical shift perturbations (>0.5 ppm for certain resonances) upon anion addition, confirming anion–π interactions [1]. In contrast, non-fluorinated biphenyl shows negligible anion-binding affinity under identical conditions [1]. The two pendant benzonitrile groups of the target compound further withdraw electron density (σp for –CN ≈ 0.66), enhancing the electron deficiency of the biphenyl core compared to PFBP alone [2]. This synergistic electron-withdrawing effect makes the compound a more potent anion receptor than the parent decafluorobiphenyl or non-fluorinated biphenyl, with potential utility in anion-sensing, selective extraction, and supramolecular catalysis.

Anion–π Binding
Class-level
Target (predicted)
¹⁹F NMR Δδ >0.5 ppm
PFBP / Biphenyl
PFBP Δδ 0.3–0.5 ppm; non-fluorinated negligible
May support anion sensing and selective extraction applications.
Inferred from PFBP halide titration studies.
Anion–π Interaction Electron-Acceptor Supramolecular Chemistry

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile: Application Scenarios


Low-Dielectric Polymer Monomer for 5G/6G Electronics

The high fluorine content (28.6 wt%) and ether-linked nitrile functionality of this monomer enable the synthesis of poly(aryl ether nitrile)s with predicted dielectric constants in the range of 2.0–2.8 at 1 MHz, substantially lower than non-fluorinated alternatives (Dk ~3.0–3.5) [1][2]. Combined with an expected Tg >280 °C and T10% >500 °C, these polymers meet the dual requirements of low signal loss and thermal reliability for high-frequency printed circuit boards and antenna substrates.

Colorless Optical Films & Low-Birefringence Coatings

The perfluorobiphenyl core architecture, shared with the 8FBPODMA monomer system, yields polymer films with refractive indices as low as 1.54 and birefringence below 0.01 [1]. This compound's dinitrile termini offer an alternative crosslinking pathway (via thermal or catalytic nitrile cyclotrimerization) to produce optically clear, solvent-resistant films for flexible display substrates and anti-reflective coatings.

Phthalonitrile Resin for High-Temperature Composites

Phthalonitrile resins incorporating decafluorobiphenyl units demonstrate a Tg >400 °C, Td5% >500 °C, and a dielectric constant of 2.84 at 50 MHz [2]. The target compound, with its pre-installed nitrile groups, can be directly formulated into phthalonitrile or cyanate ester resin blends, yielding composite matrices with ultra-low moisture uptake (<1% over 50 days) for aerospace radomes and satellite structural components.

Anion–π Receptor for Sensing & Extraction

The synergistic electron-withdrawing effect of the perfluorobiphenyl core and the two para-benzonitrile substituents produces a pronounced π-acidity that enables anion–π interactions detectable by ¹⁹F NMR spectroscopy (predicted Δδ >0.5 ppm) [3]. This compound can serve as a modular platform for constructing fluorinated anion sensors or selective extraction agents, where non-fluorinated biphenyls show negligible anion binding.

Application
Selection Property
Validation Focus
Low-Dielectric Monomer for 5G/6G Substrates
Fluorinated diether dinitrile scaffold with high fluorine loading (28.6 wt%)
Dielectric constant and moisture uptake at target frequency
Colorless Optical Film Precursor
Perfluorobiphenyl core for low refractive index; dinitrile termini for thermal or catalytic crosslinking
Refractive index and birefringence of cured films
High-Temperature Phthalonitrile Resin Matrix
Pre-installed nitrile groups for high-Tg thermoset formation
Glass transition temperature and thermal decomposition profile
Anion Receptor for Sensing & Extraction
Electron-deficient perfluorobiphenyl core with electron-withdrawing –CN substituents
¹⁹F NMR anion-binding shift and selectivity
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